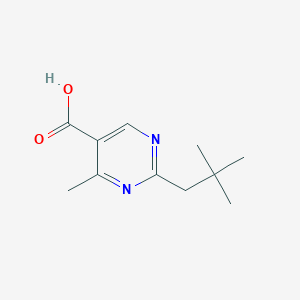

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-7-8(10(14)15)6-12-9(13-7)5-11(2,3)4/h6H,5H2,1-4H3,(H,14,15) |

InChI Key |

UNZQUGWRSOXAEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation and Functional Group Manipulation

In related pyrimidine syntheses, alkylation at the 2-position is often achieved by nucleophilic substitution or addition reactions using alkyl halides or organometallic reagents bearing the 2,2-dimethylpropyl group. Methylation at position 4 can be performed using methylating agents under mild conditions to avoid side reactions. The carboxylic acid group is introduced either by hydrolysis of ester intermediates or direct incorporation during ring closure.

Purification and Characterization

Following synthesis, purification is typically achieved by silica gel column chromatography using solvent systems such as hexane-ethyl acetate mixtures. Characterization involves nuclear magnetic resonance spectroscopy (proton and carbon NMR), mass spectrometry, and melting point determination to confirm structure and purity.

Example Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of substituted amidine or β-ketonitrile precursor | Reaction of appropriate nitriles with amidines under reflux | Formation of pyrimidine ring precursor |

| 2. Alkylation at position 2 | Treatment with 2,2-dimethylpropyl halide and base | Introduction of bulky alkyl substituent |

| 3. Methylation at position 4 | Reaction with methyl iodide or methyl sulfate under basic conditions | Installation of methyl group |

| 4. Carboxylation or hydrolysis | Hydrolysis of ester or direct carboxylation | Formation of carboxylic acid at position 5 |

| 5. Purification | Silica gel chromatography | Isolation of pure compound |

Research Discoveries and Analytical Data

- The compound’s molecular formula is C11H16N2O2 with a molecular weight of 208.26 g/mol.

- The structure includes a pyrimidine ring substituted with a 2,2-dimethylpropyl group at position 2, a methyl group at position 4, and a carboxylic acid group at position 5.

- Nuclear magnetic resonance data and mass spectrometry are essential for confirming the substitution pattern and purity.

- The compound is of interest for pharmaceutical research due to the biological activity often associated with substituted pyrimidines, although specific bioactivity data for this compound are limited.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid

This compound is a pyrimidine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and potential biological activities make it a valuable compound in various fields.

Chemistry

- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules due to its unique structure, making it a valuable intermediate.

Biology

- Antimicrobial and Anticancer Research: The compound is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

- Drug Discovery and Development: Explored as a lead compound in drug discovery because of its potential biological activities. Derivatives of this compound may be candidates for new pharmaceuticals. Studies focus on its interactions with biological targets, such as enzyme inhibition or modulation of receptor activity.

Industry

- Specialty Chemicals and Materials: Used in the development of specialty chemicals and materials because its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Interaction Studies

Interaction studies employ techniques to understand how this compound interacts with biological targets. These studies often employ techniques such as enzyme assays, receptor binding assays, and cell-based assays.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid | Contains a dimethylamino group instead of alkyl | Different biological activity profile |

| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Features a pyrazole ring | Distinct chemical behavior and applications |

| 4-(Pyrimidin-5-yl)benzoic acid | Contains a pyrimidine moiety | Potentially different reactivity and applications |

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Cyclopropyl substituents (e.g., ) introduce conformational rigidity, which may enhance metabolic stability in drug design.

Physicochemical Properties

Key Observations :

Biological Activity

2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, which may be attributed to its ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound allows it to act as a versatile building block in organic synthesis. The compound can be synthesized through various methods, which often require careful optimization of reaction conditions to achieve desired yields and purity levels.

Synthesis Methods:

- Condensation Reactions: Involving reactions between aldehydes and amines.

- Cyclization Techniques: Utilizing different reagents to promote the formation of the pyrimidine ring.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects. For instance, it has been shown to affect thymidylate synthase activity, which is essential for DNA synthesis.

- Receptor Modulation: It can bind to specific receptors, altering their activity and potentially leading to downstream effects in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- In Vitro Studies: The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC): Determined through broth dilution assays, some derivatives have shown MIC values in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies: In vitro testing on cancer cell lines has revealed that the compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights: The compound's interaction with thymidylate synthase suggests a role in disrupting nucleotide synthesis in rapidly dividing cancer cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.